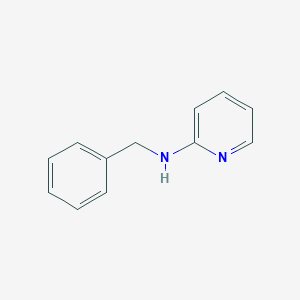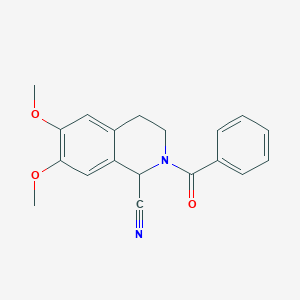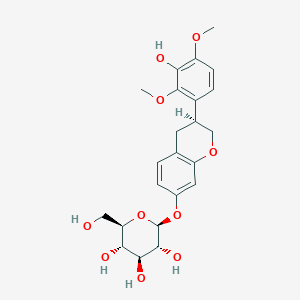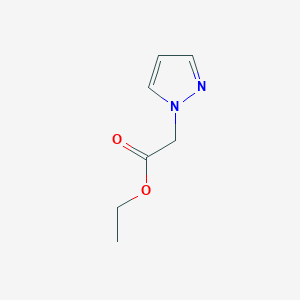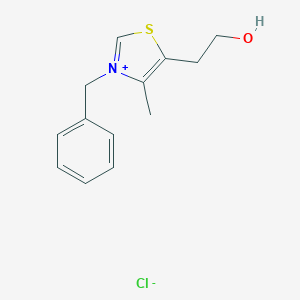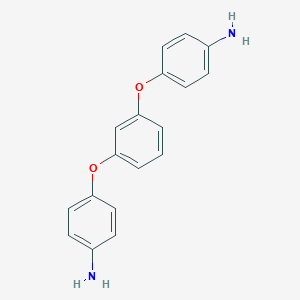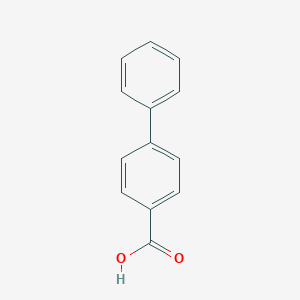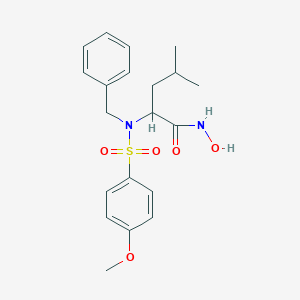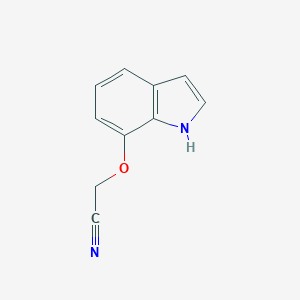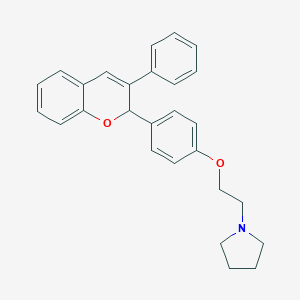
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyran derivatives. It has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran involves the inhibition of the NF-κB pathway, which is responsible for the regulation of inflammation and cell survival. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has the ability to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and aging. Additionally, it has been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in many different cellular processes. This makes it a potentially useful compound for studying the mechanisms of inflammation, cell survival, and apoptosis. However, one limitation is that it may not be suitable for use in vivo due to its low bioavailability and potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran. One direction is to investigate its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Another direction is to study its effects on other cellular pathways and processes, such as autophagy and DNA repair. Additionally, further research could be done to improve its bioavailability and reduce its potential toxicity for use in vivo.
In conclusion, 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran is a promising compound for scientific research due to its potential applications in various fields and its ability to inhibit the NF-κB pathway, scavenge free radicals, and induce apoptosis. Further research is needed to fully understand its mechanisms of action and potential uses.
Métodos De Síntesis
The synthesis of 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran involves the reaction of 4-(2-pyrrolidinoethoxy)benzaldehyde with 2-hydroxyacetophenone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system. The final product is obtained after purification through column chromatography.
Propiedades
Número CAS |
130378-74-4 |
|---|---|
Nombre del producto |
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran |
Fórmula molecular |
C27H27NO2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1-[2-[4-(3-phenyl-2H-chromen-2-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H27NO2/c1-2-8-21(9-3-1)25-20-23-10-4-5-11-26(23)30-27(25)22-12-14-24(15-13-22)29-19-18-28-16-6-7-17-28/h1-5,8-15,20,27H,6-7,16-19H2 |
Clave InChI |
KWBXGHFQOFIZKE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Sinónimos |
2-(4-(2-pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran PEPPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



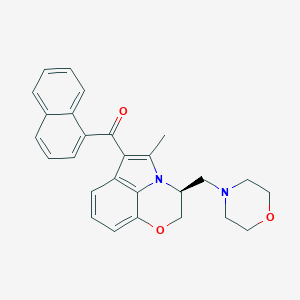
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
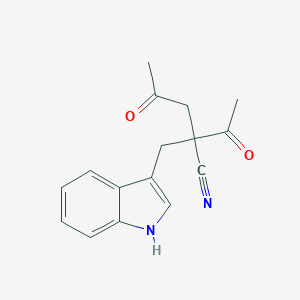
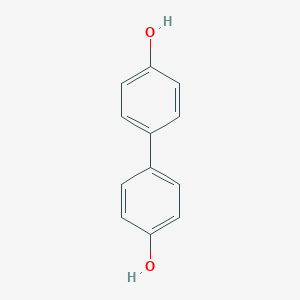
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
